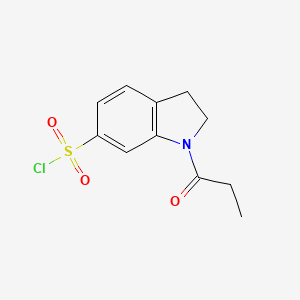

1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Description

Properties

IUPAC Name |

1-propanoyl-2,3-dihydroindole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-3-4-9(7-10(8)13)17(12,15)16/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITHMKQIOWXCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves the reaction of 1-propanoyl-2,3-dihydro-1H-indole with sulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-Propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Sulfonylated Compounds

One of the primary applications of 1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is in the synthesis of sulfonylated compounds. For instance, recent studies have demonstrated its effectiveness in photoredox-catalyzed reactions to produce sulfonylated pyrrolinones. In these reactions, the compound acts as a sulfonylating agent, facilitating the formation of C–C bonds under visible light irradiation. The yields of these reactions can reach up to 79%, showcasing its efficiency as a reagent in organic synthesis .

2. Development of New Drug Candidates

The compound has also been investigated for its potential in drug development. Research indicates that derivatives of indole compounds exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. For example, studies have focused on synthesizing new imidazo[1,2-a]imidazoles using this compound as a key intermediate. These compounds have shown promise against various pathological conditions related to receptor interactions .

Case Study 1: Photoredox-Catalyzed Reactions

A study published in MDPI explored the use of this compound in photoredox-catalyzed reactions to synthesize sulfonylated products. The researchers optimized conditions including the choice of base and solvent to achieve high yields (up to 79%) for various substrates, demonstrating the compound's versatility in generating complex molecules .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Pyrrolinone A | 78 | K₃PO₄, DCE, LED |

| Pyrrolinone B | 62 | K₃PO₄, THF, LED |

Case Study 2: Drug Discovery Applications

In another investigation focusing on drug discovery, researchers synthesized a series of indole derivatives using this compound as a building block. These derivatives were evaluated for their biological activity against various diseases including cancer and inflammation. The results indicated that several synthesized compounds exhibited promising activity profiles .

| Compound | Activity | Target Disease |

|---|---|---|

| Indole Derivative A | Anti-cancer | Breast Cancer |

| Indole Derivative B | Anti-inflammatory | Rheumatoid Arthritis |

Mechanism of Action

The mechanism of action of 1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the function of these targets, leading to various biological effects. The indole ring structure also plays a crucial role in binding to specific receptors and enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride with three analogs:

Notes:

Physicochemical Properties

- Solubility: Sulfonyl chlorides are typically soluble in polar aprotic solvents (e.g., DMF, DCM). The propanoyl group may enhance solubility in less polar solvents compared to acetyl derivatives .

- Thermal Stability : Methyl-substituted analogs (e.g., ) lack explicit melting/boiling points, but higher molecular weight correlates with increased thermal stability.

Biological Activity

1-Propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is a sulfonamide derivative with significant potential in medicinal chemistry. This compound exhibits various biological activities, including anti-inflammatory and anticancer properties. Its mechanism of action primarily involves the interaction with specific molecular targets, influencing several biochemical pathways.

The compound is characterized by a sulfonyl chloride functional group, which is highly reactive. This reactivity allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Key Chemical Reactions

- Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles (amines, alcohols) to form sulfonamide derivatives.

- Oxidation and Reduction : The indole structure can be oxidized to indole-2,3-dione or reduced to indoline.

- Hydrolysis : In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate enzyme activity or receptor function, leading to therapeutic effects such as inhibition of inflammatory pathways or cancer cell proliferation .

Anticancer Properties

Research indicates that indole derivatives, including this compound, possess anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that related compounds can inhibit heat shock protein 90 (Hsp90), a molecular chaperone overexpressed in many cancer cells .

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. In vitro assays have demonstrated that derivatives of this compound exhibit selective COX-2 inhibition without affecting COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have explored the biological activities of related indole derivatives:

Q & A

Q. What are the optimal synthetic routes for preparing 1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride?

The compound is synthesized via sulfonation of the indole precursor using chlorosulfonic acid under controlled temperatures (e.g., 0°C to room temperature) to avoid side reactions. A typical procedure involves slow addition of chlorosulfonic acid to the indole derivative, followed by quenching in ice water to precipitate the product . Purification via column chromatography (ethyl acetate/petroleum ether) or recrystallization is essential to remove unreacted reagents and byproducts. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent hydrolysis of the sulfonyl chloride group .

Q. How should researchers handle stability challenges during storage and experimental use?

The sulfonyl chloride group is highly moisture-sensitive. Storage under anhydrous conditions (e.g., desiccators with P₂O₅) at –20°C in amber vials is recommended to prevent decomposition. Pre-experiment stability tests via TLC or NMR are advised to confirm integrity. For reactions requiring aqueous phases, use aprotic solvents (e.g., DMF) and maintain strict temperature control .

Q. What purification techniques are most effective for isolating this compound?

Column chromatography with silica gel (eluent: ethyl acetate/petroleum ether mixtures) is standard for isolating sulfonyl chlorides. For small-scale work, preparative TLC or fractional crystallization in dichloromethane/hexane may suffice. Post-purification analysis via ¹H/¹³C NMR and mass spectrometry is critical to confirm purity (>95%) and structural fidelity .

Q. What safety protocols are critical when working with this compound?

Use fume hoods, nitrile gloves, and splash goggles to avoid exposure. The compound may release toxic HCl gas upon decomposition. In case of skin contact, wash immediately with 5% sodium bicarbonate solution. Spills should be neutralized with dry sand or vermiculite, then disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving this sulfonyl chloride be elucidated?

Mechanistic studies require trapping intermediates (e.g., sulfonic acid anhydrides) using in-situ FT-IR or NMR. Computational methods (DFT) can model the electrophilic sulfonation pathway, while isotopic labeling (e.g., ³⁵S) tracks sulfur incorporation. Compare kinetic data (e.g., activation energy via Arrhenius plots) under varying conditions to identify rate-determining steps .

Q. How should conflicting data on reactivity in different solvents be resolved?

Contradictory solvent effects (e.g., DMF vs. THF) may arise from polarity-dependent stabilization of transition states. Design a matrix of solvent polarity (measured by ET(30) scale) and dielectric constant to correlate with reaction rates. Use Hammett plots to assess electronic effects of substituents on the indole ring .

Q. What computational strategies predict its reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic hotspots. Molecular docking studies predict steric hindrance effects when coupling with amines or alcohols. Validate models by comparing computed vs. experimental Hammett σ values for substituents .

Q. How can functionalization of the indole core expand its utility in materials science?

The sulfonyl chloride can act as a linker in covalent organic frameworks (COFs) by reacting with diamine or diol monomers. Optimize reaction conditions (e.g., Schlenk techniques) to form B─O or B─N bonds, leveraging its planar geometry for layered COF architectures. Characterize porosity via BET surface area analysis and PXRD for crystallinity .

Q. What analytical methods validate its role in multi-step syntheses (e.g., sulfonamide formation)?

Monitor coupling reactions (e.g., with anilines) via HPLC-MS to track sulfonamide formation. For kinetic studies, use stopped-flow UV-Vis spectroscopy to measure reaction half-lives. Cross-validate results with ¹⁹F NMR if fluorinated analogs are synthesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.